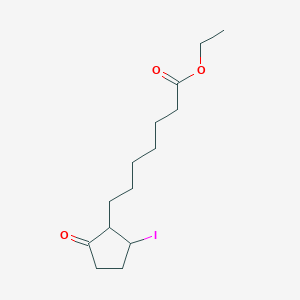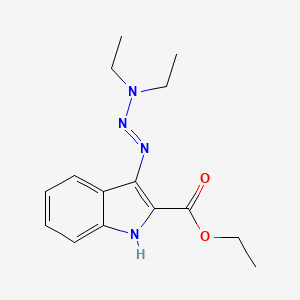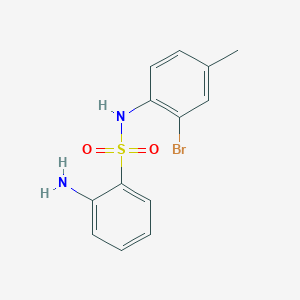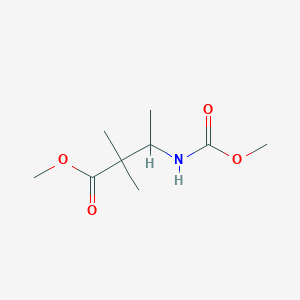
Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate is an organic compound with a complex structure that includes a methoxycarbonylamino group and a dimethylbutanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate typically involves the esterification of 3-(methoxycarbonylamino)-2,2-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(methoxycarbonylamino)-2,2-dimethylbutanoic acid.
Reduction: 3-(methoxycarbonylamino)-2,2-dimethylbutanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to form the substituted product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methoxycarbonylamino)-2,2-dimethylpropanoate
- Ethyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate
- Methyl 3-(methoxycarbonylamino)-2,2-dimethylpentanoate
Uniqueness
Methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of a methoxycarbonylamino group with a dimethylbutanoate backbone makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
88413-61-0 |
|---|---|
Molecular Formula |
C9H17NO4 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 3-(methoxycarbonylamino)-2,2-dimethylbutanoate |
InChI |
InChI=1S/C9H17NO4/c1-6(10-8(12)14-5)9(2,3)7(11)13-4/h6H,1-5H3,(H,10,12) |
InChI Key |
NOEBLMQJLXZWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


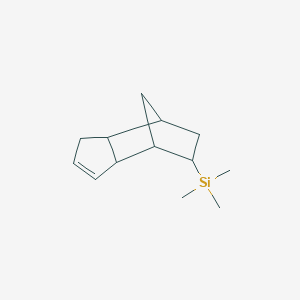
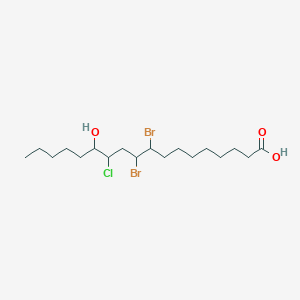
![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)

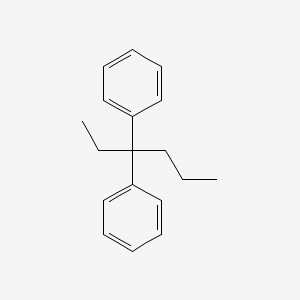
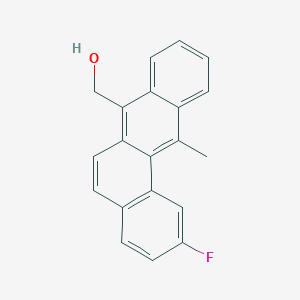
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
